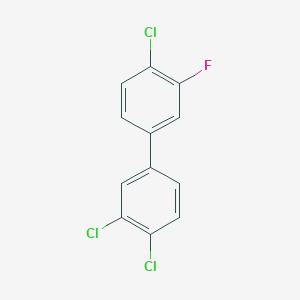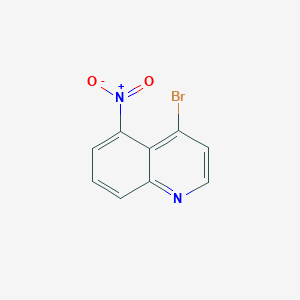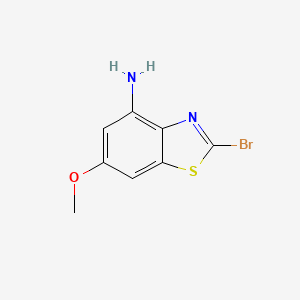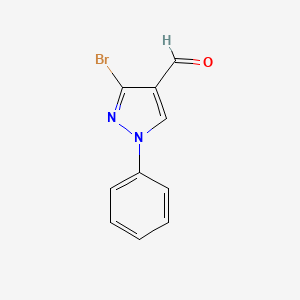
3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl typically involves the chlorination and fluorination of biphenyl derivatives. One common method is the direct halogenation of biphenyl using chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and reaction monitoring systems ensures efficient production of the compound.
化学反応の分析
Types of Reactions
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in less halogenated biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles like alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives, depending on the nucleophile or electrophile used.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include less halogenated biphenyl derivatives or fully dehalogenated biphenyl.
科学的研究の応用
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. It may also interact with cellular membranes, affecting membrane fluidity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
- 3,4,5-Trichloro-3’-fluoro-4’-methoxy-1,1’-biphenyl
- 3,4,5-Trichloro-3’-fluoro-4’-methyl-1,1’-biphenyl
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
Uniqueness
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is unique due to its specific arrangement of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H6Cl3F |
|---|---|
分子量 |
275.5 g/mol |
IUPAC名 |
1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChIキー |
IUXRRORUXYVLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate](/img/structure/B11760265.png)
![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)


![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)



![7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11760318.png)
![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



